molecular formula C8H8N2O B183209 3-Cyano-4,6-dimethyl-2-hydroxypyridine CAS No. 769-28-8

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Cat. No.: B183209
CAS No.: 769-28-8
M. Wt: 148.16 g/mol
InChI Key: OCYMJCILWYHKAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyano-4,6-dimethyl-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4,6-dimethyl-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both cyano and hydroxyl groups allows for versatile reactivity and binding interactions, making it valuable in various applications .

Biological Activity

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CDHP) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C8H8N2OC_8H_8N_2O. Its structure features a pyridine ring with a cyano group at position 3, hydroxyl group at position 2, and two methyl groups at positions 4 and 6. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that CDHP exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that CDHP and its derivatives can inhibit pilus biogenesis in uropathogenic bacteria, suggesting potential as an antimicrobial agent .
  • Antitumor Activity : Compounds similar to CDHP have been identified as potent antitumor agents, demonstrating efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Research has indicated that CDHP may act as an agonist for formyl peptide receptors, which are involved in inflammatory responses. This suggests potential applications in treating conditions like rheumatoid arthritis .

The biological activity of CDHP is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : CDHP can bind to enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.
  • Receptor Modulation : The compound's hydroxyl and cyano groups enhance its binding affinity to various receptors, making it a candidate for drug development targeting specific biological pathways .

Case Studies

Several studies have explored the biological effects of CDHP:

  • Study on Antimicrobial Activity : A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of CDHP inhibited the growth of E. coli by disrupting pilus formation, crucial for bacterial adhesion .
  • Antitumor Research : In vitro studies have shown that CDHP exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to CDHP:

Compound NameStructure FeaturesBiological Activity
3-Cyano-4,6-dimethylpyridin-2(1H)-oneSimilar pyridinone structurePotential anti-inflammatory
4-MethoxyphenylacetamideContains methoxy groupAnalgesic properties
5-Bromo-N-(pyridin-3-yl)acetamideContains bromine substitutionAntimicrobial activity

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYMJCILWYHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022118
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-28-8
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 769-28-8
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Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 2-hydroxy-4,6-dimethylnicotinonitrile
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Record name 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE
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Synthesis routes and methods I

Procedure details

Bergel et al [British Pat. No. 553,097, accepted May 7, 1943] shows the reaction of acetylacetone with malononitrile in ethanol in the presence of piperidine to produce 3-cyano-4,6-dimethyl-2(1H)-pyridinone (named as its 5-cyano-2,4-dimethyl-6-hydroxypyridine tautomer).
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Synthesis routes and methods II

Procedure details

To a solution of 2-cyanoacetamide (8.40 g, 100 mmol) and acetylacetone (10.0 g, 100 mmol) in H2O (200 mL) was added K2CO3 (4.00 g, 28.9 mmol). The mixture was stirred at RT for 22 hours. Then the precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried under vacuum pressure to give 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (13.5 g, 91% yield).
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8.4 g
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10 g
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4 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of pentane-2,4-dione (100 g, 1.0 mol) in H2O (2 L) were added 2-cyanoacetamide (84 g, 1.0 mol) and K2CO3 (13.8 g, 0.1 mol). Then the mixture was stirred at room temperature for 16 hr. The reaction solution was filtrated to give crude product. The crude was washed with water and concentrated to give 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (138 g, 93%).
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100 g
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84 g
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13.8 g
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Cyano-4,6-dimethyl-2-hydroxypyridine contribute to the detection of uranyl ions in the described research?

A1: In this study, this compound (GC) acts as a building block for a novel olefin-linked covalent organic framework (COF) []. This COF, named GC-TFPB, is synthesized by reacting GC with 1,3,5-tris(4-formylphenyl) benzene (TFPB) via Knoevenagel condensation. Further modification of GC-TFPB with amidoxime groups results in a material, GC-TFPB-AO, with a high affinity for uranyl ions (UO₂²⁺). The presence of multiple functional groups, including the pyridine and hydroxyl groups from GC, along with the introduced amidoxime groups, enables a strong interaction with UO₂²⁺, leading to fluorescence quenching that can be used for detection [].

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